Cas no 1956327-02-8 (Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate)
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/1956327-02-8x500.png)
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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- インチ: 1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3
- InChIKey: PWUDSGZDTUJUSB-UHFFFAOYSA-N
- ほほえんだ: C12N(C(OCC)=O)C(CC1)CC(NC1=CC=CC=C1[N+]([O-])=O)C2
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM513394-1g |
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
1956327-02-8 | 97% | 1g |
$377 | 2023-03-10 |
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylateに関する追加情報
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1956327-02-8): A Comprehensive Overview
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1956327-02-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate bicyclic structure and functional groups, exhibits a unique set of chemical and biological properties that make it a promising candidate for various therapeutic applications.
The molecular structure of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate consists of an azabicyclo[3.2.1]octane core, which is a fused heterocyclic system containing nitrogen, and is further functionalized with an ethyl ester group and an amino-substituted 2-nitrophenyl moiety. This complex architecture not only contributes to the compound's distinct chemical reactivity but also influences its potential biological activity.
In recent years, there has been a growing interest in the development of novel pharmacological agents that target specific biological pathways. Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has emerged as a compound of interest due to its potential interactions with various enzymes and receptors involved in critical physiological processes.
The 2-nitrophenyl group in the molecule is particularly noteworthy, as nitroaromatic compounds have been extensively studied for their pharmacological properties. The nitro group can participate in hydrogen bonding, electron transfer processes, and redox reactions, which can modulate the biological activity of the compound. Additionally, the presence of an amino group provides a site for further chemical modifications, allowing for the synthesis of derivatives with enhanced potency or selectivity.
The azabicyclo[3.2.1]octane core is another key feature of this compound, contributing to its rigidity and stability while also allowing for specific spatial orientations of functional groups relative to biological targets. This structural motif has been explored in drug design due to its ability to mimic natural products and interact with proteins in unique ways.
Recent studies have begun to elucidate the potential therapeutic applications of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate. Research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain signaling pathways. The combination of the 2-nitrophenyl and azabicyclo[3.2.1]octane moieties may contribute to its ability to modulate these pathways by interacting with specific residues on target proteins.
The synthesis of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the azabicyclo[3.2.1]octane core through cyclization reactions, followed by functionalization with the ethyl ester group and the 2-nitrophenyl amino moiety.
The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions has been instrumental in achieving efficient and scalable production of this compound. These methods allow for the precise introduction of functional groups at desired positions within the molecule, which is crucial for optimizing its biological activity.
In conclusion, Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1956327-02-8) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological properties。 Further research is warranted to fully explore its therapeutic potential and develop novel drug candidates based on this scaffold。
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